Boc-(R)-3-Amino-5-hexenoic acid
Description
Significance as a Chiral Building Block
The "R" designation in Boc-(R)-3-Amino-5-hexenoic acid signifies a specific three-dimensional arrangement of atoms, a property known as chirality. This is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds, where often only one of a pair of mirror-image molecules (enantiomers) exhibits the desired therapeutic effect. The use of chiral building blocks like this compound allows for the direct incorporation of a specific stereocenter into a target molecule, a process known as asymmetric synthesis. nih.gov This strategy is often more efficient than separating a mixture of enantiomers later in the synthetic sequence. The presence of the allyl group (the C=C double bond) provides a versatile handle for further chemical transformations, such as cross-coupling reactions or functional group interconversions.
Overview of Research Trajectories
Current research involving this compound and similar chiral building blocks is largely focused on the development of novel synthetic methodologies and the creation of complex molecular architectures. nih.gov Its application is prominent in the field of peptide synthesis, where it can be incorporated into peptide chains to create non-natural amino acid residues, thereby modifying the peptide's structure and function. sigmaaldrich.comsigmaaldrich.com Researchers are continually exploring new ways to utilize the unique combination of functional groups within this molecule to access a diverse range of compounds, including those with potential applications in medicine and materials science. The strategic use of such building blocks is a cornerstone of modern organic synthesis, enabling the efficient and stereocontrolled construction of intricate molecules. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHPQLCVYMBPRF-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC=C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426582 | |
| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269726-94-5 | |
| Record name | (3R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hexenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=269726-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3-(Boc-amino)-5-hexenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Stereocontrol
Protecting Group Chemistry in the Synthesis of Boc-(R)-3-Amino-5-hexenoic Acid
Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under many reaction conditions and its ease of removal under specific acidic conditions. total-synthesis.commasterorganicchemistry.com
Boc Protection Strategies
The introduction of the Boc group onto the amino function of (R)-3-Amino-5-hexenoic acid is typically achieved using di-tert-butyl dicarbonate (Boc₂O). wikipedia.org This reaction is generally performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity. total-synthesis.com Common bases used include sodium hydroxide, triethylamine (TEA), or 4-dimethylaminopyridine (DMAP). wikipedia.orgfishersci.co.uk The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate and the loss of a stable leaving group (tert-butoxide and carbon dioxide), resulting in the formation of the N-Boc protected carbamate. chemistrysteps.com The choice of solvent and base can be tailored depending on the substrate's solubility and sensitivity. fishersci.co.uk
Boc Deprotection Mechanisms
The Boc group is prized for its stability to basic conditions, nucleophiles, and catalytic hydrogenation, but it is readily cleaved under acidic conditions. masterorganicchemistry.comorganic-chemistry.org The deprotection is most commonly carried out using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in a solvent like methanol or ethyl acetate. wikipedia.orgcommonorganicchemistry.comyoutube.com
The mechanism for acid-catalyzed deprotection involves several steps: chemistrysteps.comcommonorganicchemistry.com
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid. chemistrysteps.comcommonorganicchemistry.com
Fragmentation: The protonated carbamate then fragments. This step is driven by the formation of a highly stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas. chemistrysteps.comcommonorganicchemistry.com
Amine Formation: This decarboxylation yields the free amine, which is typically protonated under the acidic reaction conditions to form an ammonium salt (e.g., an amine-TFA salt). commonorganicchemistry.com
The tert-butyl cation generated can potentially alkylate other nucleophilic sites in the molecule or the solvent, so scavengers like anisole or thioanisole are sometimes added to trap this reactive intermediate. wikipedia.org
Homologation and Chain Elongation Techniques
Homologation, the process of extending a carbon chain by a single methylene unit, is a cornerstone for the synthesis of β-amino acids from their α-amino acid precursors. prezi.com This approach is highly valuable as it leverages the readily available chiral pool of α-amino acids to generate enantiomerically pure β-amino acids.
The Arndt-Eistert reaction is a classic and widely used method for the one-carbon homologation of carboxylic acids, making it particularly suitable for converting α-amino acids into β-amino acids. organic-chemistry.orgwikipedia.org The synthesis of this compound would logically start from the corresponding α-amino acid, Boc-(R)-allylglycine.
The traditional Arndt-Eistert synthesis proceeds via three main steps:
Activation: The starting carboxylic acid is converted into a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.
Diazoketone Formation: The acyl chloride reacts with diazomethane (CH₂N₂) to form an α-diazoketone intermediate. An excess of diazomethane is often required to neutralize the HCl byproduct. wikipedia.org
Wolff Rearrangement: The α-diazoketone, in the presence of a metal catalyst (commonly silver oxide, Ag₂O) and a nucleophile (like water), undergoes a Wolff rearrangement. nrochemistry.com This step involves the expulsion of N₂ gas and the migration of the alkyl group to form a ketene. The ketene is then immediately trapped by the nucleophile (water) to yield the homologated carboxylic acid. organic-chemistry.org A key advantage of this rearrangement is that it proceeds with the retention of stereochemistry at the α-carbon. nrochemistry.com
Despite its utility, the Arndt-Eistert reaction involves highly toxic and explosive diazomethane, which has prompted the development of safer alternatives. rsc.org
(Trimethylsilyl)diazomethane: This reagent, (CH₃)₃SiCHN₂, is a commercially available and more stable substitute for diazomethane. It reacts with acyl chlorides to form the necessary α-diazoketone intermediate, which can then proceed through the Wolff rearrangement under standard conditions. nrochemistry.com
Kowalski Ester Homologation: This method provides a diazomethane-free route to homologated esters by using a reagent like ethyl diazoacetate in the presence of a zinc halide. It represents a significant safety improvement over the classical Arndt-Eistert synthesis. organic-chemistry.org
Two-Carbon Elongation: An alternative strategy involves a two-carbon elongation via a Wittig-type reaction, followed by oxidative cleavage. This multi-step but safer process avoids hazardous intermediates entirely and has been successfully used to prepare various N-Boc-β³-amino acid methyl esters from α-amino acids. rsc.orgnih.gov
Table 2: Comparison of Homologation Methods for β-Amino Acid Synthesis
| Method | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Classic Arndt-Eistert | SOCl₂, CH₂N₂, Ag₂O, H₂O | Well-established, high yield, retention of stereochemistry | Uses highly toxic and explosive diazomethane |
| Modified Arndt-Eistert | SOCl₂, (CH₃)₃SiCHN₂, Ag₂O, H₂O | Safer, more stable diazo reagent | Reagent is more expensive |
| Kowalski Ester Homologation | Ethyl diazoacetate, ZnX₂ | Avoids diazomethane entirely | Can be substrate-dependent |
| Wittig-type Elongation | Methoxyphosphonium ylide, DIBAL-H, NaIO₄ | High safety profile, scalable | Multi-step process, may have lower overall yield |
Chemical Transformations and Reactivity Profiles
Reactions at the Alkene Moiety
The terminal double bond in Boc-(R)-3-Amino-5-hexenoic acid serves as a versatile handle for a variety of functionalization reactions, including oxidation, reduction, and carbon-carbon bond-forming transformations.
Epoxidation Reactions
The terminal alkene of this compound can be readily oxidized to form the corresponding epoxide. This transformation is typically achieved using peroxy acids, with meta-chloroperbenzoic acid (m-CPBA) being a common and effective reagent. In a related process involving the analogous compound, Boc-protected allylglycine, the side-chain unsaturated bond was smoothly epoxidized using m-CPBA. rsc.org This reaction creates a reactive three-membered ring that can be opened by various nucleophiles, providing a pathway to a range of functionalized derivatives, such as amino alcohols.
The resulting epoxide of this compound is a valuable intermediate. For instance, upon removal of the Boc protecting group, the free amine can intramolecularly attack the epoxide to generate substituted 4-hydroxypiperidine derivatives, which are important heterocyclic structures.
| Reagent | Product | Reaction Type |
| meta-Chloroperbenzoic acid (m-CPBA) | Boc-(R)-3-Amino-5,6-epoxyhexanoic acid | Epoxidation |
Hydrogenation and Reduction Strategies
The selective reduction of the terminal alkene in the presence of the carboxylic acid and Boc-protecting group is a key transformation. Catalytic hydrogenation is the most common method to achieve this, typically employing a heterogeneous catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas. This reaction saturates the double bond to yield Boc-(R)-3-aminohexanoic acid, also known as Boc-(R)-β-homoleucine.
This reduction is generally clean and high-yielding, and the conditions are mild enough to preserve the stereocenter and the acid-labile Boc protecting group. While methods exist for the selective hydrogenation of the carboxylic acid group in amino acids to form amino alcohols using specialized catalysts like Rh-MoOx/SiO2, standard hydrogenation conditions with Pd/C primarily affect the alkene. rsc.org
| Reagent/Catalyst | Product | Reaction Type |
| H₂, Palladium on Carbon (Pd/C) | Boc-(R)-3-aminohexanoic acid | Alkene Hydrogenation |
Olefin Metathesis and Related Transformations
This compound is a valuable substrate for olefin metathesis, particularly ring-closing metathesis (RCM), for the synthesis of conformationally constrained peptide mimics. sigmaaldrich.com A notable application is in the preparation of lactam-bridged dipeptides, such as homo-Freidinger lactams. chemsrc.comresearchgate.netthieme-connect.comsigmaaldrich.com
The process involves first coupling the carboxylic acid of this compound with another amino acid ester that also contains a terminal alkene (e.g., O-allyl-serine methyl ester). This creates a dipeptide precursor containing two terminal double bonds. Subsequent treatment with a ruthenium-based catalyst, such as Grubbs' catalyst, initiates an intramolecular ring-closing metathesis reaction, forming a cyclic peptide (lactam) and releasing ethylene as a byproduct. This strategy provides an efficient route to novel, structurally defined peptide scaffolds. chemsrc.comresearchgate.netthieme-connect.com
| Reaction Sequence | Intermediate/Product | Catalyst |
| 1. Peptide coupling with an N-terminal allylic amino acid ester | Acyclic diene precursor | N/A |
| 2. Ring-Closing Metathesis (RCM) | Lactam-bridged peptide mimic | Grubbs' Catalyst |
Hydrofunctionalization Reactions
The terminal alkene can undergo various hydrofunctionalization reactions to introduce new functional groups at the terminus of the side chain. While specific examples for this compound are not prevalent, established methodologies for terminal alkenes can be applied.
Hydroboration-Oxidation : This two-step sequence allows for the anti-Markovnikov hydration of the alkene. Treatment with a borane reagent (e.g., borane-tetrahydrofuran complex, BH₃·THF), followed by oxidative workup with hydrogen peroxide and a base, would yield the corresponding terminal primary alcohol, Boc-(R)-3-Amino-6-hydroxyhexanoic acid.
Wacker-Tsuji Oxidation : This palladium-catalyzed oxidation converts the terminal alkene into a methyl ketone. The reaction is typically carried out using a palladium(II) catalyst, such as PdCl₂, in the presence of an oxidant like benzoquinone or molecular oxygen. This would transform this compound into Boc-(R)-3-Amino-6-oxohexanoic acid.
| Reaction | Reagents | Product |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Boc-(R)-3-Amino-6-hydroxyhexanoic acid |
| Wacker-Tsuji Oxidation | PdCl₂, O₂, H₂O | Boc-(R)-3-Amino-6-oxohexanoic acid |
Transformations of the Carboxylic Acid Functionality
The carboxylic acid group is readily converted into a variety of derivatives, most commonly esters and amides, which is fundamental to its use in peptide synthesis and the creation of other conjugates.
Amide Bond Formation and Esterification
Amide Bond Formation: The carboxylic acid of this compound can be activated and coupled with a wide range of primary and secondary amines to form amide bonds. This is a cornerstone of peptide chemistry. Standard coupling reagents are employed to facilitate this transformation by converting the carboxylic acid's hydroxyl group into a better leaving group. Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives such as 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. luxembourg-bio.com The Boc group is stable under these conditions, allowing for chemoselective amide formation. organic-chemistry.org
Esterification: The carboxylic acid can also be converted to its corresponding ester through several methods. researchgate.net
Fischer Esterification : Direct reaction with an alcohol under acidic catalysis (e.g., sulfuric acid) can yield the ester, although the conditions must be controlled to prevent premature cleavage of the acid-sensitive Boc group.
Alkylation : A milder and more common method involves the reaction of the carboxylate salt of the amino acid with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net
Coupling Reagent-Mediated Esterification : Similar to amide bond formation, reagents like DCC can be used to couple the carboxylic acid with an alcohol, often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). researchgate.net
| Transformation | Common Reagents | Product Class |
| Amide Bond Formation | EDC, HOBt, Amine (R-NH₂) | Amide |
| Esterification (Alkylation) | K₂CO₃, Alkyl Halide (R-X) | Ester |
| Esterification (Coupling) | DCC, DMAP, Alcohol (R-OH) | Ester |
Reactivity of the Boc-Protected Amine
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions, including nucleophilic attack and basic hydrolysis researchgate.netrsc.orgrsc.org. This stability allows for selective reactions at other functional groups within the molecule. However, the Boc-protected amine itself can undergo specific transformations, and its removal is a critical step to liberate the free amine for further functionalization.
Although the Boc group generally protects the amine from many reactions, N-alkylation of Boc-protected amino acids is achievable under specific basic conditions. The process typically involves the deprotonation of the N-H bond to form a dianion, which is then selectively alkylated at the nitrogen atom google.com. A preferred method utilizes a hindered alkoxide base, such as potassium tert-butoxide (KOtBu), in an inert solvent like tetrahydrofuran (THF) at low temperatures google.com. The subsequent addition of an alkyl halide, for example, methyl iodide, leads to the N-alkylated product google.com. This method is valued for its rapid and complete reaction at low temperatures, resulting in higher yields compared to other conditions google.com.
The use of an electrogenerated acetonitrile anion has also been demonstrated as a highly effective method for the alkylation of N-Boc protected amines, proceeding in high yields under mild conditions without generating by-products nih.gov.
N-acylation of a Boc-protected amine is less common as the Boc group itself is an acyl-type group (a carbamate). However, under forcing conditions or with highly reactive acylating agents, further reaction at the nitrogen is possible, though it often leads to cleavage of the Boc group or other side reactions. More typically, the Boc group is removed before any acylation reactions are performed on the liberated amine.
| Method | Base | Alkylating Agent | Solvent | Temperature |
| Hindered Alkoxide Base | Potassium tert-butoxide (KOtBu) | Alkyl halide (e.g., Methyl iodide) | Tetrahydrofuran (THF) | < -20 °C |
| Electrogeneration | Electrogenerated acetonitrile anion | Alkylating agent | Acetonitrile (MeCN) | Room Temperature |
| Sodium Hydride | Sodium Hydride (NaH) | Methyl iodide (MeI) | Tetrahydrofuran (THF) | - |
The removal of the Boc protecting group is a fundamental transformation, typically accomplished under acidic conditions. fishersci.co.ukchemistrysteps.com This deprotection step unmasks the amine functionality, allowing for a wide range of subsequent reactions.
De-Boc Protection
The most common method for Boc cleavage is treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). fishersci.co.ukjk-sci.com The reaction proceeds via protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to release the free amine. chemistrysteps.comjk-sci.com Other acidic systems, such as hydrogen chloride (HCl) in organic solvents like ethyl acetate or dioxane, are also widely employed. rsc.orgfishersci.co.uk
A variety of other reagents can effect this transformation, including Lewis acids (e.g., ZnBr₂, AlCl₃, SnCl₄) and milder acidic conditions like aqueous phosphoric acid. jk-sci.comsemanticscholar.org For substrates sensitive to strong acids, alternative methods have been developed, such as thermolytic deprotection by heating in specific solvents or using catalyst-free conditions with boiling water. semanticscholar.orgacs.org
| Reagent(s) | Solvent | Conditions |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature |
| Hydrogen Chloride (HCl) | 1,4-Dioxane, Ethyl Acetate | Room Temperature |
| Phosphoric Acid | Tetrahydrofuran (THF) | - |
| Oxalyl Chloride | Methanol | Room Temperature |
| Zinc Bromide (ZnBr₂) | Dichloromethane (CH₂Cl₂) | - |
| Heat (Thermolytic) | Trifluoroethanol (TFE) | 150 °C |
Subsequent Amine Reactions
Once deprotected, the resulting (R)-3-Amino-5-hexenoic acid possesses a primary amine that is available for numerous chemical transformations. A primary application, given its structure as an amino acid, is in peptide synthesis. The free amine can act as a nucleophile and be coupled with the carboxylic acid of another N-protected amino acid to form a new amide (peptide) bond.
Beyond peptide coupling, the amine can undergo a variety of standard reactions:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. Acyl halide-methanol mixtures can efficiently transform t-butyl carbamates into amides in a one-pot reaction. organic-chemistry.org
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Alkylation: The primary amine can be alkylated using alkyl halides, although this can sometimes lead to over-alkylation.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form secondary or tertiary amines. fishersci.co.uk
The versatility of the liberated amine makes this compound a valuable building block in the synthesis of more complex molecules, particularly peptides and peptidomimetics. sigmaaldrich.com
Applications in Complex Molecule Synthesis
Utilization in Peptide and Peptidomimetic Synthesis
The primary application of Boc-(R)-3-Amino-5-hexenoic acid is in the field of peptide chemistry. sigmaaldrich.com The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids during peptide synthesis. youtube.com This protection is essential to prevent uncontrolled polymerization and to ensure that the amino acids are coupled in the desired sequence. peptide.com The Boc group is stable under many reaction conditions but can be readily removed with mild acids, making it ideal for stepwise solid-phase or solution-phase peptide synthesis. nih.gov
This compound is classified as an unnatural β-amino acid. The integration of such unnatural amino acids into peptide chains is a key strategy for developing novel peptides with enhanced properties. Unlike the 20 proteinogenic α-amino acids, this compound has its amino group attached to the third carbon (the β-carbon) from the carboxyl group. This structural difference fundamentally alters the properties of the resulting peptide. The terminal allyl group provides a reactive handle for further chemical modifications, allowing for the introduction of other functional groups or for cyclization.
The incorporation of β-amino acids like this compound leads to the formation of β-peptides. These peptidomimetics are known for their remarkable stability against degradation by peptidases, the enzymes that break down natural peptides. nih.gov This increased stability can improve the bioavailability and therapeutic potential of peptide-based drugs. nih.gov Furthermore, the unique structural features of this building block can be exploited in the synthesis of macrocyclic peptides, or cyclopeptides. The terminal allyl group can participate in ring-closing metathesis reactions to form cyclic structures, a strategy often employed to enhance the bioactivity and stability of peptides. researchgate.net
The inclusion of β-amino acids into a peptide backbone introduces significant conformational constraints. The longer backbone of β-peptides predisposes them to adopt stable, predictable secondary structures, such as helices and turns, which differ from those of α-peptides. This allows for the precise design of molecules with specific three-dimensional shapes, which is crucial for binding to biological targets like proteins and enzymes. The rigid and predictable conformations make this compound an excellent building block for creating molecular scaffolds upon which complex functionalities can be displayed. peptide.comresearchgate.net
The unique properties of β-amino acids make them valuable components in the development of bioactive molecules. Peptides containing β³-amino acids have been successfully used to create potent enzyme inhibitors. nih.gov For example, sitagliptin, a drug used to treat type 2 diabetes, is a dipeptidyl peptidase IV inhibitor that contains a β-amino acid fragment. nih.gov Additionally, β-peptides can mimic the structure and function of natural peptides, acting as receptor agonists or antagonists. nih.gov A notable example is a somatostatin (B550006) analogue composed of just four β³-amino acids that successfully mimics the natural hormone and binds to human receptors. nih.gov
Role in Natural Product Synthesis
Beyond peptidomimetics, this compound is a useful chiral intermediate for the total synthesis of complex natural products, particularly alkaloids.
Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms; many derive their core structure from amino acids. The synthesis of these often complex and stereochemically rich molecules requires chiral building blocks to control the stereochemistry of the final product. The defined (R)-stereochemistry of this compound makes it an attractive starting material or intermediate. For instance, β³-amino acids have been demonstrated as key intermediates in the formal synthesis of sedum alkaloids, showcasing the practical application of this class of compounds in achieving complex natural product targets. nih.gov
Interactive Data Table: Applications of this compound
| Application Area | Specific Use | Key Structural Feature Utilized |
| Peptide Synthesis | Unnatural Amino Acid Building Block | Boc-protected amine, β-amino acid structure, Allyl group |
| Peptidomimetics | Design of β-Peptides & Cyclopeptides | β-amino acid backbone, Terminal allyl group |
| Molecular Design | Conformational Constraints & Scaffolds | Rigid β-amino acid backbone |
| Drug Development | Enzyme Inhibitors & Receptor Agonists | β-amino acid structure mimicking natural peptide turns |
| Natural Product Synthesis | Intermediate for Bioactive Alkaloids | (R)-Stereocenter, Chiral β-amino acid structure |
Contribution to Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful strategy for rapidly generating large numbers of diverse compounds, known as libraries, which can be screened for biological activity. The success of a combinatorial library hinges on the quality and versatility of its constituent building blocks. This compound is an exemplary building block for such purposes due to its trifunctional nature: a Boc-protected amine, a carboxylic acid, and a terminal alkene.
The tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial for controlled, stepwise synthesis, a cornerstone of combinatorial library generation. mdpi.com This acid-labile group allows for the selective unmasking of the amine functionality for further reactions, such as amide bond formation, without disturbing other parts of the molecule. mdpi.comyoutube.com This is particularly important in solid-phase synthesis, a common technique in creating large chemical libraries. The carboxylic acid and the protected amine together form a β-amino acid scaffold.
The true value of this compound in combinatorial libraries lies in its ability to act as a versatile scaffold, enabling diversification at multiple points. The presence of the terminal alkene, in addition to the standard amino acid functionalities, opens up a vast landscape of chemical transformations beyond traditional peptide chemistry. This allows for the creation of libraries with significant skeletal diversity, moving beyond simple linear or cyclic peptides.
Generation of Diverse Structural Elements for Drug Discovery
The quest for novel therapeutics often requires moving beyond traditional "flat" aromatic structures and exploring more three-dimensional chemical space. Unnatural amino acids, like this compound, are pivotal in this endeavor, offering scaffolds to create molecules with enhanced stability, selectivity, and bioactivity. numberanalytics.com Diversity-Oriented Synthesis (DOS) is a strategy that aims to efficiently create structurally diverse and complex molecules, often starting from a common core, and is perfectly suited to leveraging the features of this compound. frontiersin.orgnih.gov
The generation of diverse structural elements from this compound can be attributed to its distinct functional components:
The β-Amino Acid Backbone : Peptides constructed from β-amino acids form different secondary structures than their α-amino acid counterparts and exhibit enhanced resistance to proteolytic degradation. numberanalytics.comresearchgate.net This is a highly desirable trait in drug design, as it can lead to improved pharmacokinetic profiles. By incorporating this building block, libraries of peptidomimetics can be generated that mimic the spatial arrangement of natural peptides but with greater stability. numberanalytics.com
The Terminal Alkene : This functional group is a gateway to a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for extensive diversification. The terminal position of the double bond makes it highly reactive and accessible for various catalytic transformations. For instance, the alkene can participate in olefin metathesis reactions to form macrocycles, a structural class of significant interest in modern drug discovery for tackling difficult targets like protein-protein interactions. researchgate.netdoi.org Other reactions such as Heck coupling, hydroformylation, and various cycloadditions can be employed to append a wide array of new fragments and scaffolds, dramatically increasing the structural diversity of the resulting library. aiche.org
Stereochemical Diversity : The defined (R)-stereochemistry at the C3 position provides a fixed anchor point for creating stereochemically complex molecules. By using a building block with a specific chirality, chemists can generate libraries of diastereomers, which can have vastly different biological activities. The use of enantiomerically pure starting materials is a key strategy in creating three-dimensional fragments for drug screening. nih.gov
The combination of these features in a single, readily available building block makes this compound a powerful tool. It allows synthetic chemists to construct libraries for DNA-Encoded Library (DEL) technology or high-throughput screening that are rich in sp3-hybridized centers and possess the skeletal and stereochemical diversity necessary to identify novel hit compounds against a wide range of biological targets. nih.govnih.gov
Table 1: Functional Group Reactivity and Diversification Potential
| Functional Group | Protecting Group | Key Reactions for Diversification | Resulting Structures |
| Amine (-NH) | Boc (tert-butyloxycarbonyl) | Amide Coupling, Sulfonylation, Reductive Amination | Peptidomimetics, Sulfonamides, N-alkylated derivatives |
| Carboxylic Acid (-COOH) | None (or temporary ester) | Amide Coupling, Esterification | Peptidomimetics, Ester derivatives |
| Alkene (-CH=CH₂) | None | Olefin Metathesis (RCM), Cross-Metathesis, Heck Coupling, Cycloaddition, Hydroformylation | Macrocycles, Appended R-groups, Arylated derivatives, Heterocycles, Aldehydes |
Table 2: Example Reactions for Library Diversification
| Reaction Type | Reagent/Catalyst Example | Structural Outcome from this compound |
| Ring-Closing Metathesis (RCM) | Grubbs Catalyst | Macrocyclic peptides and peptidomimetics |
| Heck Coupling | Pd(OAc)₂ / Ligand | Aryl or vinyl group attached at C5 or C6 |
| Hydroboration-Oxidation | BH₃-THF, then H₂O₂/NaOH | Primary alcohol at C6 |
| Azide-Alkyne Cycloaddition (Click) | (After conversion of alkene to azide (B81097) or alkyne) | Triazole-linked conjugates |
Stereochemical Impact and Importance
Chirality and Enantiomeric Purity Assessment in Synthesis
Boc-(R)-3-Amino-5-hexenoic acid is a chiral molecule due to the presence of a stereocenter at the third carbon atom (C3) of its hexenoic acid backbone. This carbon is bonded to four different substituents: a hydrogen atom, an allyl group (-CH₂CH=CH₂), a carboxymethyl group (-CH₂COOH), and a Boc-protected amino group (-NHBoc). The "(R)" designation in its name specifies the absolute configuration of this stereocenter according to the Cahn-Ingold-Prelog (CIP) priority rules.
The synthesis of enantiomerically pure compounds is crucial in medicinal chemistry and materials science, as different enantiomers of a molecule can have vastly different biological activities and properties. scirp.org Therefore, the enantiomeric purity of this compound must be rigorously assessed and controlled during its synthesis. Commercial suppliers often guarantee a high degree of optical purity, with an enantiomeric excess (e.e.) of ≥99.0% being a common standard. sigmaaldrich.commdpi.com
The enantiomeric excess is a measure of the purity of a chiral sample, and it is determined using various analytical techniques. A primary method for this assessment is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a stationary phase that is itself chiral, allowing for the separation of the two enantiomers of the compound. The differential interaction between each enantiomer and the chiral stationary phase leads to different retention times, enabling their quantification. Validated chiral HPLC methods are essential for confirming the chiral purity of Boc-protected amino acids. frontiersin.org Another key property indicating the compound's chirality is its specific optical rotation, which for this compound is typically measured as [α]/D -20.0±1° when dissolved in ethanol. sigmaaldrich.com
Table 1: Physicochemical and Stereochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₉NO₄ | sigmaaldrich.com |
| Molecular Weight | 229.27 g/mol | sigmaaldrich.com |
| CAS Number | 269726-94-5 | sigmaaldrich.com |
| Chirality | (R)-configuration at C3 | Implied by name |
| Optical Purity | Enantiomeric excess: ≥99.0% | sigmaaldrich.commdpi.com |
| Optical Activity | [α]/D -20.0±1° (c = 1 in ethanol) | sigmaaldrich.com |
Diastereoselective Control in Derivative Formation
The pre-existing stereocenter in this compound can be exploited to control the stereochemical outcome of reactions at other sites in the molecule, a process known as diastereoselective synthesis. When a new chiral center is created in a derivative of this compound, the existing (R)-stereocenter can influence the spatial approach of reagents, leading to the preferential formation of one diastereomer over the other.
Conformational Analysis of this compound Derivatives
The three-dimensional shape, or conformation, of derivatives of this compound is critical for their function, particularly when they are incorporated into larger molecules like peptides. As a β-amino acid, its derivatives have a more flexible backbone than their α-amino acid counterparts. The conformation is largely defined by the rotation around the single bonds of the backbone, described by a set of dihedral angles.
Conformational preferences are typically studied using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry methods like Density Functional Theory (DFT). scirp.orgfrontiersin.org
NMR Spectroscopy : Techniques like ROESY and NOESY can identify protons that are close in space, providing distance constraints that help to define the molecule's folded structure in solution. frontiersin.org Furthermore, the chemical shifts of certain nuclei are sensitive to the local conformation. mdpi.comfrontiersin.org
Computational Modeling : Theoretical calculations are used to determine the relative energies of different possible conformations (conformers). scirp.org These studies help identify the most stable, low-energy structures that the molecule is likely to adopt.
For β-amino acids, the key dihedral angles determining the backbone conformation are ϕ (phi), θ (theta), and ψ (psi). The large and sterically demanding Boc protecting group significantly influences the sterically allowed values for these angles, often restricting the conformational freedom of the molecule. researchgate.net Studies on related β-peptides show that they can adopt stable, well-defined secondary structures, such as helices and turns, which are dictated by the pattern of these torsion angles. scirp.orgresearchgate.net The solvent environment also plays a crucial role; a molecule may adopt different preferred conformations in different solvents due to varying solubility and intermolecular interactions. scirp.org
Table 2: Key Backbone Dihedral Angles in β-Amino Acid Derivatives
| Dihedral Angle | Atoms Defining the Angle | Description |
|---|---|---|
| Φ (phi) | C(O)i-1-Ni-Cβi-Cαi | Rotation around the N-Cβ bond |
| θ (theta) | Ni-Cβi-Cαi-C(O)i | Rotation around the Cβ-Cα bond |
| Ψ (psi) | Cβi-Cαi-C(O)i-Ni+1 | Rotation around the Cα-C(O) bond |
Note: The table describes the general dihedral angles for a β-amino acid residue within a peptide chain. The exact definition can vary slightly depending on the specific substitution pattern.
Stereochemical Implications in Biological Activity (General Principles)
The importance of stereochemistry is paramount in biological systems. scirp.org Enzymes, receptors, and other biological macromolecules are themselves chiral, creating a chiral environment. frontiersin.org Consequently, they often interact differently with the two enantiomers of a chiral molecule. This stereoselectivity is a fundamental principle of pharmacology and biochemistry.
The biological activity of a molecule is determined by its three-dimensional structure, which allows it to bind to a specific biological target. scirp.org For a chiral drug, it is common for one enantiomer (the eutomer) to be responsible for the desired therapeutic effect, while the other enantiomer (the distomer) may be less active, completely inactive, or even cause unwanted or toxic effects. nih.gov
Amino acids are a classic example of this principle. The vast majority of amino acids found in proteins in living organisms are of the L-configuration. frontiersin.org Enzymes that synthesize or metabolize these molecules are highly specific for this stereoisomer. While D-amino acids exist and have important biological roles, such as in bacterial cell walls, they are generally not incorporated into proteins by the ribosome. nih.gov Therefore, when a chiral amino acid derivative like this compound is used to synthesize a peptide or a drug candidate, its specific (R)-configuration is expected to lead to distinct interactions with biological targets compared to its (S)-enantiomer. This makes the use of enantiomerically pure building blocks essential for developing selective and effective therapeutic agents. scirp.orgnih.gov
Computational and Theoretical Chemistry Studies
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are employed to explore the conformational landscape and dynamic behavior of Boc-(R)-3-Amino-5-hexenoic acid. These simulations model the molecule's movement over time by solving Newton's equations of motion, providing a detailed picture of its flexibility and preferred shapes in various environments.
Illustrative data from a hypothetical MD simulation is presented below to demonstrate the type of insights gained from such studies.
Table 1: Illustrative Conformational Population Analysis from a Simulated MD Trajectory| Dihedral Angle | Angle Range (Degrees) | Population (%) | Predominant Conformation |
| O=C-N-C3 | 180 ± 20 | 95 | trans (anti-periplanar) |
| C2-C3-C4-C5 | 60 ± 30 | 65 | gauche |
| C2-C3-C4-C5 | 180 ± 30 | 30 | anti |
| C3-C4-C5=C6 | 120 ± 20 | 88 | skew |
Quantum Chemical Calculations of Reactivity and Conformation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide highly accurate information about the electronic structure, geometry, and reactivity of this compound. These methods solve approximations of the Schrödinger equation to determine molecular properties from first principles.
Research Findings: DFT methods like B3LYP, often paired with basis sets such as 6-31G* or larger, are used to perform geometry optimizations to find the lowest energy conformations of the molecule. nih.gov Such calculations can confirm and refine the geometries of stable conformers suggested by molecular dynamics. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can predict the molecule's reactivity. mdpi.com For this compound, the HOMO is expected to be located on the electron-rich C=C double bond, making it susceptible to electrophilic attack, while the LUMO is likely centered on the carbonyl carbon of the carboxylic acid, a site for nucleophilic attack. Calculation of the electrostatic potential map highlights the electron-rich (negative potential, e.g., carbonyl oxygens) and electron-poor (positive potential, e.g., carboxylic proton) regions of the molecule, guiding predictions of intermolecular interactions.
The table below presents hypothetical energy values for different conformers, as would be determined by quantum chemical calculations.
Table 2: Illustrative Relative Energies of this compound Conformers| Conformer | Method/Basis Set | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Conformer A (Global Minimum) | B3LYP/6-311++G(d,p) | 0.00 | 0.00 |
| Conformer B | B3LYP/6-311++G(d,p) | 1.25 | 1.40 |
| Conformer C | B3LYP/6-311++G(d,p) | 2.10 | 2.55 |
Mechanistic Investigations of Synthetic Transformations
Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, including those used to synthesize complex molecules like this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed.
Research Findings: The synthesis of chiral amino acids often involves asymmetric catalysis. nih.govsemanticscholar.org Computational studies can be used to investigate the mechanism of such transformations. For example, in a potential asymmetric synthesis of this compound, DFT calculations could be used to model the interaction between a substrate, a chiral catalyst, and a reagent. These models help explain the origin of stereoselectivity by comparing the activation energies of the transition states leading to the (R) and (S) enantiomers. A lower energy transition state for the (R) product would explain its preferential formation. Such studies provide insights into the key non-covalent interactions (e.g., hydrogen bonding, steric repulsion) within the transition state assembly that control the stereochemical outcome.
Prediction of Spectroscopic Properties and Conformational Preferences
Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are crucial for chemical characterization. These predictions aid in the interpretation of experimental spectra and can help distinguish between different isomers or conformers.
Research Findings: The prediction of NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. bohrium.com By calculating the magnetic shielding tensors for each nucleus in a previously optimized molecular geometry, one can predict ¹H and ¹³C chemical shifts. These predicted spectra, when compared to experimental data, can confirm the structure and stereochemistry of the synthesized molecule.
IR spectra are predicted by calculating the vibrational frequencies of the molecule. After a geometry optimization finds a stable structure (a minimum on the potential energy surface), the second derivatives of the energy are calculated (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes. Because computational methods often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, the calculated values are typically multiplied by an empirical scaling factor to improve agreement with experimental spectra. nih.gov These calculations can assign specific absorption bands to the vibrations of particular functional groups, such as the C=O stretches of the Boc group and carboxylic acid, the N-H bend, and the C=C stretch of the vinyl group. rsc.org
The following table provides an example of predicted vibrational frequencies for key functional groups.
Table 3: Illustrative Predicted IR Frequencies for Key Functional Groups| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Predicted Intensity |
| N-H Stretch | Amide (Boc) | 3580 | 3455 | Medium |
| C=O Stretch | Carboxylic Acid | 1815 | 1752 | Strong |
| C=O Stretch | Carbonate (Boc) | 1775 | 1715 | Strong |
| C=C Stretch | Alkene | 1695 | 1638 | Medium-Weak |
| N-H Bend | Amide (Boc) | 1550 | 1500 | Strong |
Future Research Directions and Outlook
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The development of efficient and sustainable methods for the synthesis of enantiomerically pure β-amino acids is a key area of research. hilarispublisher.com Current strategies often involve multi-step sequences and the use of hazardous reagents. illinois.edu Future efforts will likely focus on catalytic asymmetric methods that offer higher efficiency and atom economy.
One promising direction is the advancement of catalytic asymmetric conjugate additions to α,β-unsaturated esters, which can provide direct access to the β-amino acid backbone. nih.govnih.govresearchgate.net The development of novel chiral ligands and catalysts will be crucial for achieving high enantioselectivity and regioselectivity. nih.gov Furthermore, exploring green chemistry approaches is becoming increasingly important. rsc.orgsustainabilitymatters.net.au This includes the use of biocatalysis, where enzymes could be engineered to produce Boc-(R)-3-Amino-5-hexenoic acid with high stereocontrol under mild conditions. nih.gov Another sustainable strategy involves the use of renewable starting materials and solvent-free reaction conditions. rsc.orgorganic-chemistry.org The development of continuous flow processes could also enhance the scalability and safety of the synthesis. rsc.org
Recent breakthroughs in converting waste CO2 and industrial wastewater into amino acids using sunlight as an energy source highlight the potential for highly sustainable production methods in the future. sustainabilitymatters.net.au Such innovative processes could revolutionize the synthesis of valuable chemical building blocks like this compound. sustainabilitymatters.net.au
Exploration of New Chemical Transformations and Derivative Design
The vinyl group in this compound offers a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Future research will undoubtedly focus on exploiting this functionality.
Key transformations could include:
Metathesis reactions: Cross-metathesis with other olefins can introduce a wide array of substituents, leading to novel side chains. Ring-closing metathesis, when the amino acid is incorporated into a peptide, can be used to create constrained cyclic peptidomimetics. nih.gov
Hydrofunctionalization reactions: The addition of various groups across the double bond, such as hydroamination, hydroboration-oxidation, or dihydroxylation, can lead to the introduction of new functional groups and stereocenters.
Click chemistry: The vinyl group can be modified to an azide (B81097) or alkyne, enabling its use in highly efficient and specific click chemistry reactions for conjugation to other molecules.
Beyond the vinyl group, the carboxylic acid and Boc-protected amine functionalities are amenable to standard peptide coupling and deprotection/functionalization sequences. genscript.com This allows for the straightforward incorporation of this compound into peptide chains using both solid-phase and solution-phase synthesis methods. nih.gov
The design of new derivatives will be driven by the desire to create molecules with specific biological activities. This includes the synthesis of peptidomimetics that mimic the secondary structures of natural peptides, such as β-turns and helices, but with enhanced stability against enzymatic degradation. nih.govacs.org The relatively rigid structure of β-amino acids makes them excellent scaffolds for this purpose. nih.gov
Expanded Applications in Drug Discovery and Chemical Biology
This compound and its derivatives have significant potential in drug discovery and chemical biology, primarily due to the unique properties conferred by the β-amino acid scaffold. hilarispublisher.comhilarispublisher.comresearchgate.net
Peptidomimetics with Enhanced Stability: A major challenge with peptide-based drugs is their rapid degradation by proteases in the body. nih.gov Peptides containing β-amino acids, often referred to as β-peptides, are resistant to such degradation, leading to improved pharmacokinetic profiles. acs.orghilarispublisher.com this compound can be incorporated into peptide sequences to create more stable and potent therapeutics. nih.govacs.org These peptidomimetics can be designed to target a wide range of biological processes, including protein-protein interactions. acs.org
Probing Biological Systems: The unique conformational preferences of β-amino acids can be used to design molecular probes to study biological systems. hilarispublisher.comresearchgate.net By replacing natural α-amino acids with β-amino acids like this compound, researchers can investigate the structural requirements for protein binding and function.
Development of Novel Therapeutics: The incorporation of β-amino acids can lead to compounds with novel pharmacological activities. hilarispublisher.comhilarispublisher.comresearchgate.netnih.gov Research into the biological evaluation of various β-amino acid derivatives has shown their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. hilarispublisher.comhilarispublisher.comnih.gov The unique structure of this compound makes it a promising starting point for the development of new drugs in these and other therapeutic areas.
Advanced Computational Studies for Rational Design
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. nih.govnih.govutripoli.edu.ly For this compound, these methods can provide valuable insights and guide the rational design of new derivatives and applications.
Docking and Virtual Screening: For drug discovery applications, molecular docking studies can be employed to predict how peptides containing this amino acid will bind to their biological targets, such as proteins or nucleic acids. nih.gov This allows for the in silico screening of virtual libraries of derivatives to identify candidates with the highest predicted binding affinity and selectivity, thus prioritizing synthetic efforts.
Predicting Physicochemical Properties: Computational methods can also be used to predict key physicochemical properties of new derivatives, such as solubility, lipophilicity, and membrane permeability. This information is critical for designing drug candidates with favorable ADME (absorption, distribution, metabolism, and excretion) profiles.
By integrating computational studies with experimental work, researchers can accelerate the discovery and development of novel molecules based on the this compound scaffold, ultimately leading to new scientific tools and therapeutic agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Boc-(R)-3-Amino-5-hexenoic acid, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer: The Boc (tert-butoxycarbonyl) group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., sodium bicarbonate or DMAP). Enantiomeric purity is maintained by starting with enantiomerically pure precursors or employing chiral catalysts. For example, enzymatic resolution or chiral HPLC can validate purity post-synthesis. Reaction temperature (0–25°C) and solvent choice (THF, DCM) significantly impact yield and stereochemical integrity .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm regiochemistry and Boc-group attachment. Key signals include tert-butyl protons (~1.4 ppm) and the α-proton adjacent to the amino group (~4.2 ppm) .
- HPLC: Chiral stationary phases (e.g., Chiralpak IA/IB) to assess enantiomeric excess. Mobile phases often include hexane/isopropanol with 0.1% TFA .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 244.2) .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for Boc-protected amino acids under varying experimental conditions?
- Methodological Answer: Solubility discrepancies arise from solvent polarity, temperature, and ionic strength. For this compound:
- Gravimetric Analysis: Measure solubility in DMSO, DMF, or aqueous buffers (pH 4–7) at 25°C and 37°C.
- Dynamic Light Scattering (DLS): Monitor aggregation in aqueous media.
- Thermodynamic Modeling: Use Hansen solubility parameters to predict solvent compatibility .
Q. What strategies optimize enzymatic synthesis of this compound to improve conversion rates and enantioselectivity?
- Methodological Answer:
- Enzyme Screening: Lipases (e.g., CAL-B) or transaminases with broad substrate specificity.
- Reaction Engineering: Optimize pH (6.5–8.0), temperature (30–45°C), and co-solvents (e.g., 10% DMSO) to enhance enzyme activity.
- Substrate Modification: Introduce directing groups (e.g., fluorine substituents) to improve enzyme-substrate binding, as seen in analogous Boc-protected intermediates (82% conversion reported for similar systems) .
Q. How does the Boc group influence the self-assembly and crystallographic packing of this compound?
- Methodological Answer: The Boc group introduces steric bulk, disrupting hydrogen-bonding networks and favoring van der Waals interactions. Single-crystal X-ray diffraction (SCXRD) at varying temperatures (100–300 K) reveals:
- Thermal Stability: Boc-protected crystals maintain lattice integrity up to 150°C.
- Hydration Effects: Water molecules may occupy interstitial spaces, forming hydrogen bonds with the carboxylic acid group. Natural Bond Orbital (NBO) analysis quantifies intermolecular interaction energies (e.g., 5–10 kJ/mol for water-wire stabilization) .
Q. What are common pitfalls in analyzing the stability of this compound during long-term storage?
- Methodological Answer:
- Degradation Pathways: Hydrolysis of the Boc group under acidic/humid conditions. Monitor via TGA (weight loss at 150–200°C) and FTIR (loss of Boc carbonyl peak at ~1680 cm⁻¹).
- Storage Recommendations: Anhydrous environments (argon/vacuum) at –20°C. Accelerated stability studies (40°C/75% RH for 6 weeks) predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
